![molecular formula C15H15ClN2O2 B14792922 1-[5-(4-Chlorophenyl)-2-furoyl]piperazine](/img/structure/B14792922.png)
1-[5-(4-Chlorophenyl)-2-furoyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(4-Chlorophenyl)furan-2-yl)(piperazin-1-yl)methanone is a synthetic organic compound that features a furan ring substituted with a 4-chlorophenyl group and a piperazinyl methanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4-Chlorophenyl)furan-2-yl)(piperazin-1-yl)methanone typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Feist-Benary synthesis, which involves the condensation of an α-chloro ketone with a β-keto ester in the presence of a base like pyridine.
Substitution with 4-Chlorophenyl Group: The furan ring is then substituted with a 4-chlorophenyl group through electrophilic aromatic substitution reactions.
Attachment of Piperazinyl Methanone Moiety: The final step involves the attachment of the piperazinyl methanone moiety to the substituted furan ring. This can be achieved through nucleophilic substitution reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for (5-(4-Chlorophenyl)furan-2-yl)(piperazin-1-yl)methanone would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
(5-(4-Chlorophenyl)furan-2-yl)(piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(5-(4-Chlorophenyl)furan-2-yl)(piperazin-1-yl)methanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Biological Research: It is used in studies investigating its effects on various biological pathways and molecular targets.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of (5-(4-Chlorophenyl)furan-2-yl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-(4-Chlorophenyl)furan-2-yl)(piperidin-1-yl)methanone: Similar structure but with a piperidinyl group instead of a piperazinyl group.
(5-(4-Chlorophenyl)furan-2-yl)(morpholin-1-yl)methanone: Similar structure but with a morpholinyl group instead of a piperazinyl group.
Uniqueness
(5-(4-Chlorophenyl)furan-2-yl)(piperazin-1-yl)methanone is unique due to the presence of the piperazinyl methanone moiety, which may confer distinct pharmacological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
Molekularformel |
C15H15ClN2O2 |
|---|---|
Molekulargewicht |
290.74 g/mol |
IUPAC-Name |
[5-(4-chlorophenyl)furan-2-yl]-piperazin-1-ylmethanone |
InChI |
InChI=1S/C15H15ClN2O2/c16-12-3-1-11(2-4-12)13-5-6-14(20-13)15(19)18-9-7-17-8-10-18/h1-6,17H,7-10H2 |
InChI-Schlüssel |
FSVUGYFGMKVKHY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


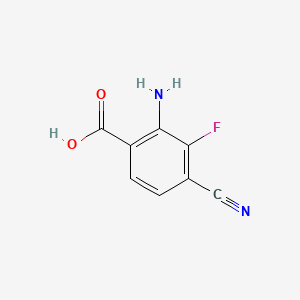
![2-Chloro-6-[2-(4-chlorophenyl)ethenyl]pyridine-3-carbonitrile](/img/structure/B14792851.png)

![N-[5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-nitro-6-[2-(4-nitrophenyl)ethoxy]pyridin-2-yl]acetamide](/img/structure/B14792858.png)
![tert-butyl N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-methylcarbamate](/img/structure/B14792860.png)
![(13S)-16-ethyl-17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14792864.png)
![2-Amino-1-[4-[benzyl(methyl)amino]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14792872.png)
![1-[(3R,10S,13S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B14792880.png)
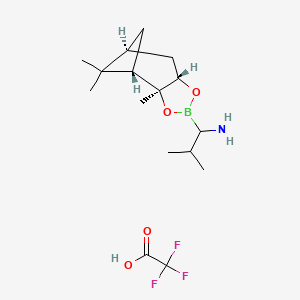
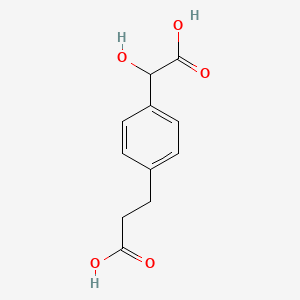
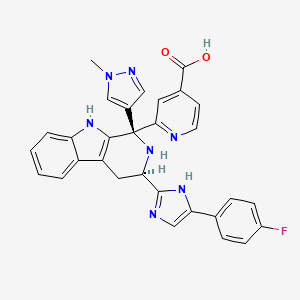
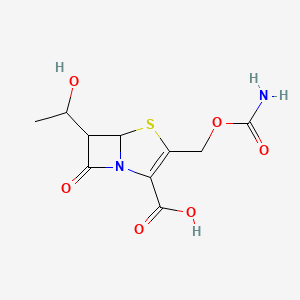
![2-amino-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]butanamide](/img/structure/B14792941.png)
![Benzyl 3-[[(2-amino-3-methylbutanoyl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B14792947.png)
